molecular formula C10H21NO2 B12436618 methyl N-methoxyoctanimidate

methyl N-methoxyoctanimidate

Cat. No.: B12436618
M. Wt: 187.28 g/mol
InChI Key: RBBCCSCOVFKPQI-UHFFFAOYSA-N
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Description

Methyl N-methoxyoctanimidate is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is characterized by the presence of a methoxy group and an octanimidate moiety, making it a unique compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-methoxyoctanimidate typically involves the reaction of octanoyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

Octanoyl chloride+Methoxyamine hydrochlorideBaseMethyl N-methoxyoctanimidate+HCl\text{Octanoyl chloride} + \text{Methoxyamine hydrochloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Octanoyl chloride+Methoxyamine hydrochlorideBase​Methyl N-methoxyoctanimidate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Methyl N-methoxyoctanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imidates or amides.

Scientific Research Applications

Methyl N-methoxyoctanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-methoxyoctanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylacetamide: Similar structure but with a shorter carbon chain.

    N-Methoxy-N-methylpropionamide: Another similar compound with a different carbon chain length.

Uniqueness

Methyl N-methoxyoctanimidate is unique due to its specific carbon chain length and the presence of both methoxy and imidate functional groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl N-methoxyoctanimidate

InChI

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12-2)11-13-3/h4-9H2,1-3H3

InChI Key

RBBCCSCOVFKPQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=NOC)OC

Origin of Product

United States

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